molecular formula C5H9NO2S B131024 2-Methylthiazolidine-4-carboxylic acid CAS No. 4165-32-6

2-Methylthiazolidine-4-carboxylic acid

Cat. No.: B131024
CAS No.: 4165-32-6
M. Wt: 147.2 g/mol
InChI Key: FHTPNEYXMGZOSH-UHFFFAOYSA-N
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Description

2-Methylthiazolidine-4-carboxylic acid (MTCA) is a compound that is formed as a result of a non-enzymatic condensation reaction and consecutive ring formation with cysteine and acetaldehyde . It is functionally related to an alpha-amino acid .


Synthesis Analysis

MTCA is produced by the reaction of acetaldehyde and cysteine . Acetaldehyde is a strongly electrophilic compound that is endogenously produced as a first intermediate in oxidative ethanol metabolism . Its high reactivity towards biogenic nucleophiles has toxicity as a consequence .


Molecular Structure Analysis

The molecular formula of MTCA is C5H9NO2S .


Chemical Reactions Analysis

Acetaldehyde readily undergoes a non-enzymatic condensation reaction and consecutive ring formation with cysteine to form MTCA . This reaction product is hydrolytically unstable and can be stabilized by N-acetylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of MTCA include a molecular weight of 147.195 Da and a monoisotopic mass of 147.035400 Da . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 333.0±37.0 °C at 760 mmHg, and a flash point of 155.2±26.5 °C .

Scientific Research Applications

  • Prodrug of L-Cysteine for Hepatoprotection : 2-Methylthiazolidine-4-carboxylic acid has been evaluated for its protective effect against hepatotoxic deaths in mice induced by acetaminophen. It is suggested that these 2-substituted thiazolidine-4-carboxylic acids serve as prodrugs of L-cysteine, liberating this amino acid in vivo through nonenzymatic ring opening followed by solvolysis (Nagasawa et al., 1984).

  • Building Block for Pseudopeptide Foldamers : 2-Oxo-1,3-oxazolidine-4-carboxylic acid, a related compound, has been used as a new building block for constructing pseudopeptide foldamers. These structures show potential for various applications due to their robust template for functionalization (Tomasini et al., 2003).

  • Investigation of Rotational Barriers in Proline Analogues : Studies on the rotational barriers for cis/trans isomerization of various proline analogues, including this compound, contribute to understanding the dynamics of these molecules, relevant in peptide chemistry and protein engineering (Kern et al., 1997).

  • Antibacterial Activities : Derivatives of 2-Arylthiazolidine-4-carboxylic acid, including variants with methyl groups, have been synthesized to screen for antibacterial activities. Certain derivatives showed potent antibacterial properties, suggesting potential pharmaceutical applications (Song et al., 2009).

  • Role in Detoxification Pathways : Thioprolines like this compound formed by reacting cysteine with carbonyls in grape wine have pharmaceutical properties and are considered major detoxification pathways for carcinogenic carbonyls. Their formation is influenced by grape type and storage duration (Liu et al., 2016).

Safety and Hazards

MTCA’s high reactivity towards biogenic nucleophiles has toxicity as a consequence . More detailed safety and hazard information can be found on the PubChem website .

Future Directions

While intermediary acetaldehyde scavenging by formation of MTCA is interesting from a toxicological point of view, lack of hydrolytic stability under physiological conditions may hamper the use of MTCA as a quantitative marker of acetaldehyde exposure, such as resulting from alcohol consumption .

Properties

IUPAC Name

2-methyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c1-3-6-4(2-9-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTPNEYXMGZOSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1NC(CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10914841
Record name 2-Methyl-4-thiazolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10914841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4165-32-6
Record name 2-Methylthiazolidine-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4165-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylthiazolidine-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004165326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-4-thiazolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10914841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acetaldehyde (0.27 g) and L-cysteine (0.75 g) were reacted in aqueous solution 10 ml at room temperature for 1.5 hours, followed by solvent evaporation evaporated in vacuo. The resulting product was recrystallized from methanol to yield the title compound. Melting Point: 161°-163° centigrade Optical Rotation [α]26D:-148°.
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 2-Methylthiazolidine-4-carboxylic acid and how is it formed?

A: this compound (MTCA) is a thioproline formed through the reaction of L-cysteine with acetaldehyde. [, , ] This reaction is of interest because it can occur in vivo, potentially representing a detoxification pathway for acetaldehyde. [, , ]

Q2: Why is the formation of MTCA in the human body significant?

A: MTCA has been identified in human blood and urine, particularly after ethanol consumption. [, , ] This is because ethanol is metabolized to acetaldehyde in the liver. [, ] Elevated acetaldehyde levels are linked to various health issues, including some cancers. [, , ]

Q3: Can MTCA formation be influenced by factors other than alcohol consumption?

A: Yes, studies have shown that cigarette smoking also significantly increases the urinary excretion of MTCA. [] Dietary factors, like the consumption of preserved meats and fish, can also influence MTCA levels. []

Q4: Does L-cysteine play a role beyond being a precursor to MTCA?

A: L-cysteine may also act as an inhibitor of endogenous N-nitrosation. [] It can react with nitrosating species, potentially reducing the formation of carcinogenic N-nitroso compounds. []

Q5: What is the significance of N-nitroso compounds in this context?

A: N-nitroso compounds, including those derived from thioprolines like MTCA (e.g., NMTCA), have been investigated as potential risk factors for gastric cancer. [, ] Research suggests that measuring urinary levels of these compounds might serve as a marker for endogenous nitrosation and exposure to precursors like aldehydes. []

Q6: Are there any known protective effects of MTCA or its precursors?

A: While research is ongoing, some studies suggest that L-cysteine prodrugs, including MTCA, may offer protection against acute liver failure induced by paracetamol in mice. [] This protective effect is thought to stem from their ability to suppress the elevation of liver enzyme levels and improve liver function. []

Q7: Has MTCA been explored for potential therapeutic applications?

A: L-cysteine, the precursor to MTCA, has been incorporated into chewing gum formulations designed to bind acetaldehyde in saliva during smoking. [] The aim is to reduce the levels of acetaldehyde, a known carcinogen, that come into contact with oral tissues. []

Q8: Are there any studies looking at geographical differences in MTCA levels?

A: Interestingly, a study in Japan found that individuals living in a high-risk area for stomach cancer had significantly higher urinary NTCA (another thioproline) levels compared to those in a low-risk area. [] This suggests a potential link between environmental factors, dietary habits, and the formation of these compounds. []

Q9: What methods are used to study MTCA and related compounds?

A: Researchers use techniques like gas chromatography-thermal energy analysis and liquid chromatography-tandem mass spectrometry to measure the levels of MTCA, NMTCA, and other N-nitrosamino acids in urine samples. [, ] These methods allow for accurate quantification of these compounds and provide insights into their formation and potential biological significance. [, ]

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